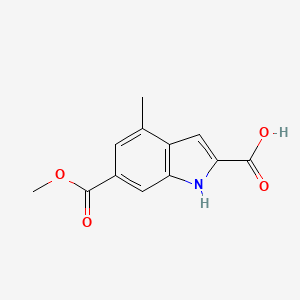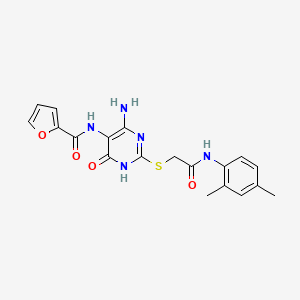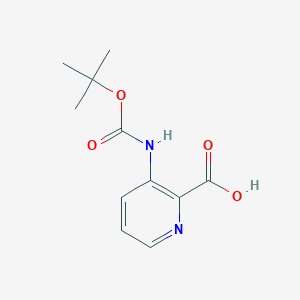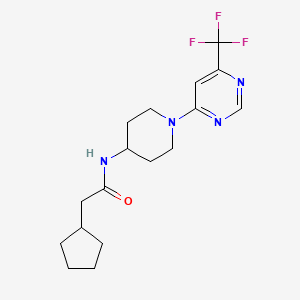
6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . The methoxycarbonyl group (-COOCH3) is an ester functional group, which consists of a carbonyl adjacent to an ether linkage .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound would likely consist of an indole core, with a methoxycarbonyl group attached at the 6-position and a carboxylic acid group at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the ester group (-COOCH3) would likely make the compound polar and potentially increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis Routes and Derivatives
A new synthesis route for indolecarboxylic acids, including derivatives similar to 6-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid, showcases the compound's role as an intermediate in the synthesis of pharmacologically relevant molecules. This method highlights the compound's utility in creating indole derivatives with potential biological activities, emphasizing its importance in drug discovery and development (Kasahara et al., 2007).
Conformationally Constrained Tryptophan Derivatives
Research into the synthesis of novel tryptophan derivatives incorporates structures closely related to 6-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid. These efforts aim to limit the conformational flexibility of tryptophan side chains for peptide and peptoid conformation studies, demonstrating the compound's significance in advancing our understanding of protein structure and function (Horwell et al., 1994).
Spectroscopic Profiling for Biological Activities
Spectroscopic and computational studies of methyl 5-methoxy-1H-indole-2-carboxylate, a close analogue of 6-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid, offer insights into its potential as a precursor to biologically active molecules. These studies explore the electronic nature and reactivity of the molecule, shedding light on its potential applications in designing drugs with optimized properties (Almutairi et al., 2017).
Anti-inflammatory and Antioxidant Properties
Research into indole derivatives, including those structurally related to 6-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid, has identified compounds with significant anti-inflammatory activities. These findings support the compound's potential in developing new therapeutics for inflammation-related disorders. Additionally, studies on the antioxidant properties of similar compounds contribute to understanding their role in mitigating oxidative stress (Nakkady et al., 2000).
Structural Studies and Drug Design
The structural analysis of tryptophan metabolites, including derivatives of 6-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid, provides valuable insights into drug design. By understanding the molecular structure and properties of these compounds, researchers can better design drugs targeting specific biological pathways or diseases (Sakaki et al., 1975).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
6-methoxycarbonyl-4-methyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-6-3-7(12(16)17-2)4-9-8(6)5-10(13-9)11(14)15/h3-5,13H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCUUFQFUHSHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(N2)C(=O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2873629.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone](/img/structure/B2873632.png)


![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2873635.png)




![2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2873643.png)